molecular formula C16H16FN3O B5755417 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5755417
M. Wt: 285.32 g/mol
InChI Key: TWRFGNCGEMMUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, also known as AZO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. AZO is a heterocyclic compound that contains an oxazole ring, a nitrile group, and a seven-membered azepane ring.

Mechanism of Action

The exact mechanism of action of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes and receptors in the body. Specifically, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has also been shown to bind to the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects:
5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been found to have various biochemical and physiological effects in animal studies. For example, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has also been found to have anticonvulsant activity in animal models of epilepsy. In addition, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been shown to have anticancer activity in vitro, although its effectiveness in vivo is still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been found to be stable under a wide range of conditions, which makes it a useful compound for studying various biological processes. However, one limitation of using 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from studies using this compound.

Future Directions

There are many potential future directions for research on 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of new derivatives of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile that may have improved pharmacological properties. For example, researchers may explore the use of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile analogs that have increased potency or selectivity for specific targets in the body. Another area of interest is the use of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile in the development of new materials, such as fluorescent dyes or sensors. Finally, researchers may continue to study the mechanism of action of 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile and its effects on various biochemical and physiological processes in order to better understand its potential therapeutic applications.

Synthesis Methods

5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile can be synthesized through a multistep process that involves the reaction of 2-fluorobenzaldehyde with ethyl cyanoacetate to form 2-(2-fluorophenyl)-2-cyanoacetic acid ethyl ester. This intermediate product is then reacted with sodium hydride and 1-bromoheptane to form 5-(1-bromohexyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, which is then treated with sodium azide to form the final product, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile.

Scientific Research Applications

5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential as an anticonvulsant, antitumor, and anti-inflammatory agent. In pharmacology, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been investigated for its mechanism of action and its effects on various biochemical and physiological processes. In materials science, 5-(1-azepanyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile has been studied for its potential as a fluorescent material and as a building block for the synthesis of new materials.

properties

IUPAC Name

5-(azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-13-8-4-3-7-12(13)15-19-14(11-18)16(21-15)20-9-5-1-2-6-10-20/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRFGNCGEMMUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azepan-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile

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